Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol
Overview
Description
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is a sensitive slow-response membrane potential probe widely used for measuring membrane potentials in various biological systems . This compound exhibits potential-dependent changes in its transmembrane distribution, accompanied by a fluorescence change, making it a valuable tool in scientific research .
Preparation Methods
The preparation of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol involves synthesizing the compound through specific synthetic routes and reaction conditions. Typically, a stock solution of 10 to 30 mM is prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO). The stock solution should be used promptly, and any remaining solution should be aliquoted and frozen at temperatures below -20°C to avoid repeated freeze-thaw cycles and protect it from light .
Chemical Reactions Analysis
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s potential-dependent fluorescence changes are typically around 1% per millivolt, making it suitable for detecting changes in average membrane potentials of nonexcitable cells caused by respiratory activity, ion-channel permeability, drug binding, and other factors . Common reagents and conditions used in these reactions include anhydrous DMSO and specific buffers for experimental and physiological conditions .
Scientific Research Applications
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol involves its ability to enter depolarized cells, where it binds to intracellular proteins or membranes and exhibits enhanced fluorescence and a red spectral shift. Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization is indicated by a decrease in fluorescence . This potential-dependent fluorescence change is crucial for measuring membrane potentials in various biological systems .
Comparison with Similar Compounds
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is unique compared to other similar compounds due to its slow-response characteristics and potential-dependent fluorescence changes. Similar compounds include:
Bis-(1,3-dibutylbarbituric acid)trimethine oxonol: Another translational membrane potential dye used for monitoring changes in plasma membrane potential.
DiSBAC2(5) [Bis-(1,3-diethylthiobarbituric acid)pentamethine oxonol]: A similar compound with different excitation and emission maxima.
These compounds share similar applications but differ in their specific properties and response characteristics.
Properties
IUPAC Name |
5-[3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNRXFXHKIGLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963892 | |
Record name | 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47623-98-3 | |
Record name | DiSBAC2(3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47623-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1,3-diethylthiobarbiturate)trimethineoxonol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047623983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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